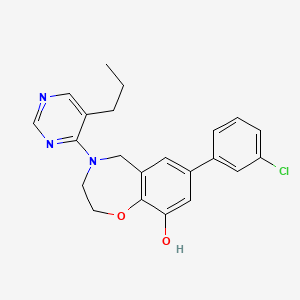
3-(4-fluorophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as FOZ or 4F-5MB-3, and it belongs to the family of oxadiazoles.
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. Some of these applications are:
1. Anti-cancer activity: Studies have shown that FOZ exhibits potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
2. Anti-inflammatory activity: FOZ has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Anti-bacterial activity: FOZ has been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
4. Anti-fungal activity: FOZ has been found to possess anti-fungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that FOZ exerts its biological activity by inhibiting various enzymes and signaling pathways. For example, FOZ has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. FOZ has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
FOZ has been found to exhibit various biochemical and physiological effects. Some of these effects are:
1. Induction of apoptosis: FOZ has been found to induce apoptosis in cancer cells by activating the caspase pathway.
2. Inhibition of cell proliferation: FOZ has been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at various stages.
3. Modulation of immune response: FOZ has been found to modulate the immune response by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole in lab experiments are:
1. Potent biological activity: FOZ exhibits potent biological activity against various targets, making it a useful tool for studying various biological processes.
2. Easy to synthesize: FOZ can be synthesized using a simple and efficient method, making it readily available for research purposes.
The limitations of using FOZ in lab experiments are:
1. Limited information on toxicity: The toxicity of FOZ has not been extensively studied, and its safety profile is not well-established.
2. Limited solubility: FOZ has limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole. Some of these directions are:
1. Development of FOZ-based therapeutics: FOZ has shown promising anti-cancer and anti-inflammatory activity, and further research could lead to the development of FOZ-based therapeutics.
2. Elucidation of the mechanism of action: The mechanism of action of FOZ is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
3. Evaluation of toxicity: The toxicity of FOZ needs to be evaluated in more detail to establish its safety profile and potential side effects.
4. Optimization of synthesis method: The synthesis method of FOZ can be optimized to improve the yield and purity of the compound, making it more accessible for research purposes.
Conclusion:
In conclusion, 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on FOZ could lead to the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-1,2,4-oxadiazole involves the reaction of 4-fluoroaniline, 4-methoxybenzaldehyde, and cyanogen azide in the presence of a catalyst such as triethylamine. The reaction proceeds through a series of steps, including nucleophilic substitution, cyclization, and dehydration. The yield of this synthesis method is reported to be around 70%.
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O2/c1-20-14-8-2-11(3-9-14)10-15-18-16(19-21-15)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOBGDJDYCAMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299078.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5299084.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5299091.png)
![1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5299092.png)

![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5299097.png)
![4-[2-(3-chlorobenzoyl)carbonohydrazonoyl]-2-methoxyphenyl 2-furoate](/img/structure/B5299116.png)
![3-[(4-hydroxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5299117.png)

![2-{2-methoxy-4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-(1-phenylethyl)acetamide](/img/structure/B5299149.png)

![(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl){2-[(4-methyl-2-pyridinyl)amino]ethyl}amine](/img/structure/B5299157.png)
![4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]-1-[(2-methyltetrahydro-2H-pyran-2-yl)carbonyl]piperidine](/img/structure/B5299159.png)
![6-(1,4-diazepan-1-yl)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide](/img/structure/B5299164.png)